molecular formula C8H7Cl B146407 2-Chlorostyrene CAS No. 2039-87-4

2-Chlorostyrene

Cat. No.: B146407
CAS No.: 2039-87-4
M. Wt: 138.59 g/mol
InChI Key: ISRGONDNXBCDBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorostyrene can be synthesized through various methods. One common method involves the dehydration of 2-chlorophenylmethylcarbinol in the presence of potassium acid sulfate and p-tert-butylcatechol . The reaction is carried out under reduced pressure and elevated temperatures (220–230°C), resulting in the formation of this compound and water .

Industrial Production Methods: Industrial production of this compound typically involves the dehydrochlorination of 2-chlorophenylethyl chloride using a strong base such as potassium hydroxide. This reaction is conducted at high temperatures and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-chlorostyrene primarily involves its reactivity due to the presence of the vinyl group and the chlorine atom. The vinyl group allows for polymerization reactions, while the chlorine atom can participate in substitution reactions. These properties make this compound a versatile compound in organic synthesis and polymer chemistry .

Comparison with Similar Compounds

Uniqueness of 2-Chlorostyrene: this compound is unique due to its specific reactivity profile, which is influenced by the position of the chlorine atom. This positioning affects the compound’s polymerization behavior and its suitability for specific industrial applications .

Properties

IUPAC Name

1-chloro-2-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
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InChI Key

ISRGONDNXBCDBM-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1Cl
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Molecular Formula

C8H7Cl
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Related CAS

26125-41-7
Record name Poly(2-chlorostyrene)
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DSSTOX Substance ID

DTXSID3024811
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Molecular Weight

138.59 g/mol
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Physical Description

O-chlorostyrene is a clear yellow liquid. (NTP, 1992), Colorless liquid; [NIOSH], YELLOW LIQUID., Colorless liquid.
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Boiling Point

371.7 °F at 760 mmHg (NTP, 1992), 188.7 °C @ 760 mm Hg, 188.7 °C, 372 °F
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Flash Point

138 °F (NTP, 1992), 58 °C, 58 °C c.c., 138 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER, SOL IN CARBON TETRACHLORIDE, Solubility in water: very poor, Insoluble
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Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 @ 20 °C, Relative density (water = 1): 1.1, 1.10
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Vapor Density

Relative vapor density (air = 1): 4.8
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Vapor Pressure

0.96 mmHg at 77 °F (NIOSH, 2023), 0.96 [mmHg], 9.6X10-1 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.13, 0.96 mmHg at 77 °F, (77 °F): 0.96 mmHg
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Color/Form

Liquid, Colorless liquid.

CAS No.

2039-87-4
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URL https://www.cdc.gov/niosh-rtecs/WL3F7A00.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-81.7 °F (NTP, 1992), -63.1 °C, -63.2 °C, -81.7 °F, -82 °F
Record name O-CHLOROSTYRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name O-CHLOROSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3450
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name O-CHLOROSTYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name O-CHLOROSTYRENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/305
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name o-Chlorostyrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0134.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-chlorostyrene?

A1: The molecular formula of this compound is C8H7Cl, and its molecular weight is 138.59 g/mol.

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: Raman and Fourier transform infrared (FTIR) spectroscopy provide insights into the conformational equilibria of this compound. [] These techniques help identify different conformations and quantify their relative abundance.

Q3: How does the presence of this compound affect the phase behavior of polymer blends?

A3: Incorporating this compound into polymer blends significantly impacts their phase behavior. For instance, blends of polystyrene with poly(this compound) exhibit a lower critical solution temperature (LCST), meaning they transition from a miscible to an immiscible state upon heating. [] This behavior is influenced by factors such as the molecular weight of the constituent polymers and the presence of additives. [, ]

Q4: How does the position of the chlorine atom on the styrene ring influence the miscibility of halogenated polystyrene with conventional polystyrene?

A4: The position of the halogen atom significantly affects miscibility. While poly(this compound) and poly(2-bromostyrene) show LCST behavior when blended with polystyrene, poly(3-bromostyrene) exhibits an upper critical solution temperature (UCST), and poly(4-bromostyrene) displays a combined LCST/UCST phase diagram. []

Q5: How does photo-crosslinking affect the phase separation process in polymer blends containing this compound?

A5: Photo-crosslinking, using reactions like anthracene photodimerization, can effectively "freeze" the morphology of polymer blends undergoing phase separation. This technique has been demonstrated in poly(this compound)/poly(vinyl methyl ether) blends, enabling the creation of materials with controlled co-continuous structures. [, ]

Q6: How does the molecular weight of polystyrene influence its miscibility with poly(this compound)?

A6: High molecular weight polystyrene blends with poly(this compound) exhibit broad loss spectra in dielectric studies and undergo phase separation above a specific temperature. Conversely, low molecular weight polystyrene blends remain homogeneous until degradation temperatures and display narrow loss peaks. []

Q7: What is the impact of di-n-butyl phthalate (DBP) on the phase behavior of polystyrene/poly(this compound) blends?

A7: The presence of DBP in polystyrene/poly(this compound) blends affects the critical exponent (β) obtained from fitting the coexistence curves, suggesting an influence on the phase transition behavior. []

Q8: How does the morphology of polystyrene/poly(this compound) blends evolve during phase separation?

A8: The morphology of polystyrene/poly(this compound) blends evolves through stages during phase separation, initially forming cocontinuous domains and isolated spherical domains (droplets). These structures co-exist and exhibit different coarsening rates, impacting the overall blend morphology. []

Q9: Can this compound be used in catalytic reactions?

A9: While this compound itself is not a catalyst, it can be a substrate in reactions catalyzed by transition metal complexes. For example, N-heterocyclic carbene–copper complexes catalyze the 1,3-halogen migration in this compound, allowing the transfer of chlorine to a benzylic carbon. [] This reaction holds promise for synthesizing various organic compounds.

Q10: How are computational methods used to study this compound?

A10: Ab initio calculations, such as those performed at the 3-21G level, can predict the energy differences between different conformations of this compound, aiding in the interpretation of spectroscopic data. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.